molecular formula C14H19N3O B8684852 1-(4-Ethoxyquinolin-2-yl)propane-1,3-diamine

1-(4-Ethoxyquinolin-2-yl)propane-1,3-diamine

Cat. No. B8684852
M. Wt: 245.32 g/mol
InChI Key: ZVTGRVNYMPEODP-UHFFFAOYSA-N
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Patent
US06320051B1

Procedure details

To 2-chloro-4-ethoxyquinoline (J. Chem. Soc. Perkin Trans. 1, 1993, 181; 323 mg, 1.56 mmol) was added 1,3-diaminopropane (3.9 ml, 47 mmol). The mixture was stirred under argon at 60° C. for 48 h. Excess diamine was removed in vacuo to leave a cream residue which was purified by flash chromatography on silica gel eluting with 6% (9:1 MeOH/NH3) in DCM to give the title compound as a white solid (294 mg, 77%): δH (CD3OD) 1.49 (3H, t), 1.79 (2H, m), 2.74 (2H, t), 3.51 (2H, t), 4.13 (2H, q), 6.09 (1H, s), 7.12 (1H, t), 7.45 (1H, t), 7.55 (1H, d), 7.90 (1H, d); MS (APCI−) 244 (100%, [M−H]−), 216 (34).
Quantity
323 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([O:12][CH2:13][CH3:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:15][CH2:16][CH2:17][CH2:18][NH2:19]>>[NH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:2]1[CH:11]=[C:10]([O:12][CH2:13][CH3:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
323 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)OCC
Name
Quantity
3.9 mL
Type
reactant
Smiles
NCCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under argon at 60° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess diamine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a cream residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel eluting with 6% (9:1 MeOH/NH3) in DCM

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NCCCNC1=NC2=CC=CC=C2C(=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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